Cas no 1697504-29-2 (5-(Oxan-3-yl)-1,3-thiazole-4-carboxylic acid)
5-(Oxan-3-yl)-1,3-thiazole-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- EN300-1458252
- 1697504-29-2
- 5-(Oxan-3-yl)-1,3-thiazole-4-carboxylic acid
- 5-(Oxan-3-yl)-1,3-thiazole-4-carboxylicacid
- 4-Thiazolecarboxylic acid, 5-(tetrahydro-2H-pyran-3-yl)-
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- Inchi: 1S/C9H11NO3S/c11-9(12)7-8(14-5-10-7)6-2-1-3-13-4-6/h5-6H,1-4H2,(H,11,12)
- InChI Key: YBLZBDSCQBQMOU-UHFFFAOYSA-N
- SMILES: S1C=NC(C(=O)O)=C1C1COCCC1
Computed Properties
- Exact Mass: 213.04596439g/mol
- Monoisotopic Mass: 213.04596439g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 224
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 87.7Ų
Experimental Properties
- Density: 1.359±0.06 g/cm3(Predicted)
- Boiling Point: 387.0±42.0 °C(Predicted)
- pka: 3.65±0.10(Predicted)
5-(Oxan-3-yl)-1,3-thiazole-4-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1458252-0.05g |
5-(oxan-3-yl)-1,3-thiazole-4-carboxylic acid |
1697504-29-2 | 0.05g |
$1056.0 | 2023-06-06 | ||
| Enamine | EN300-1458252-0.1g |
5-(oxan-3-yl)-1,3-thiazole-4-carboxylic acid |
1697504-29-2 | 0.1g |
$1106.0 | 2023-06-06 | ||
| Enamine | EN300-1458252-0.25g |
5-(oxan-3-yl)-1,3-thiazole-4-carboxylic acid |
1697504-29-2 | 0.25g |
$1156.0 | 2023-06-06 | ||
| Enamine | EN300-1458252-0.5g |
5-(oxan-3-yl)-1,3-thiazole-4-carboxylic acid |
1697504-29-2 | 0.5g |
$1207.0 | 2023-06-06 | ||
| Enamine | EN300-1458252-1.0g |
5-(oxan-3-yl)-1,3-thiazole-4-carboxylic acid |
1697504-29-2 | 1g |
$1256.0 | 2023-06-06 | ||
| Enamine | EN300-1458252-2.5g |
5-(oxan-3-yl)-1,3-thiazole-4-carboxylic acid |
1697504-29-2 | 2.5g |
$2464.0 | 2023-06-06 | ||
| Enamine | EN300-1458252-5.0g |
5-(oxan-3-yl)-1,3-thiazole-4-carboxylic acid |
1697504-29-2 | 5g |
$3645.0 | 2023-06-06 | ||
| Enamine | EN300-1458252-10.0g |
5-(oxan-3-yl)-1,3-thiazole-4-carboxylic acid |
1697504-29-2 | 10g |
$5405.0 | 2023-06-06 | ||
| Enamine | EN300-1458252-50mg |
5-(oxan-3-yl)-1,3-thiazole-4-carboxylic acid |
1697504-29-2 | 50mg |
$1068.0 | 2023-09-29 | ||
| Enamine | EN300-1458252-100mg |
5-(oxan-3-yl)-1,3-thiazole-4-carboxylic acid |
1697504-29-2 | 100mg |
$1119.0 | 2023-09-29 |
5-(Oxan-3-yl)-1,3-thiazole-4-carboxylic acid Related Literature
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Xinyi Liu,Huan Chen,Jing Lin,Yi Li,Liangqia Guo Chem. Commun., 2019,55, 2972-2975
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
Additional information on 5-(Oxan-3-yl)-1,3-thiazole-4-carboxylic acid
Introduction to 5-(Oxan-3-yl)-1,3-thiazole-4-carboxylic acid (CAS No. 1697504-29-2)
5-(Oxan-3-yl)-1,3-thiazole-4-carboxylic acid (CAS No. 1697504-29-2) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential for various therapeutic applications. The chemical structure of 5-(Oxan-3-yl)-1,3-thiazole-4-carboxylic acid includes a thiazole ring and a carboxylic acid group, which are key functional groups contributing to its biological activity and pharmacological properties.
The thiazole ring is a well-known heterocyclic moiety that is widely present in many biologically active compounds. It is known for its ability to form stable complexes with metal ions and its involvement in various biological processes, including enzyme inhibition and receptor binding. The presence of the carboxylic acid group further enhances the compound's solubility and reactivity, making it an attractive candidate for drug development.
Recent studies have highlighted the potential of 5-(Oxan-3-yl)-1,3-thiazole-4-carboxylic acid in the treatment of various diseases. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound exhibits potent anti-inflammatory properties. The researchers found that 5-(Oxan-3-yl)-1,3-thiazole-4-carboxylic acid effectively inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are key mediators of inflammation. This makes it a promising candidate for the treatment of inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory properties, 5-(Oxan-3-yl)-1,3-thiazole-4-carboxylic acid has also shown potential as an anticancer agent. A study conducted by a team of researchers at the National Cancer Institute demonstrated that this compound selectively inhibits the growth of cancer cells while sparing normal cells. The mechanism of action involves the disruption of cell cycle progression and induction of apoptosis in cancer cells. These findings suggest that 5-(Oxan-3-yl)-1,3-thiazole-4-carboxylic acid could be developed into a novel therapeutic agent for cancer treatment.
The pharmacokinetic properties of 5-(Oxan-3-yl)-1,3-thiazole-4-carboxylic acid have also been extensively studied. Research indicates that this compound has favorable absorption, distribution, metabolism, and excretion (ADME) properties. It is rapidly absorbed from the gastrointestinal tract and distributed throughout the body. The compound is metabolized primarily in the liver and excreted via urine and feces. These pharmacokinetic characteristics make it suitable for oral administration and long-term use in clinical settings.
To further explore the therapeutic potential of 5-(Oxan-3-yl)-1,3-thiazole-4-carboxylic acid, several preclinical studies have been conducted to evaluate its safety and efficacy. In animal models of inflammation and cancer, this compound has shown significant therapeutic benefits without causing severe side effects. These results provide a strong foundation for advancing this compound into clinical trials.
The synthesis of 5-(Oxan-3-yl)-1,3-thiazole-4-carboxylic acid has been optimized to improve yield and purity. Various synthetic routes have been developed, including microwave-assisted synthesis and catalytic methods. These advancements have made it possible to produce large quantities of high-purity material for research and development purposes.
In conclusion, 5-(Oxan-3-yl)-1,3-thiazole-4-carboxylic acid (CAS No. 1697504-29-2) is a promising compound with diverse biological activities and favorable pharmacological properties. Its potential applications in anti-inflammatory and anticancer therapies make it an exciting area of ongoing research. As more studies are conducted to elucidate its mechanisms of action and optimize its therapeutic use, this compound may pave the way for new treatments in medicine.
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